3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
Description
3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a triazole ring fused to a quinazoline moiety, with a 3-methylphenyl group attached to the triazole ring.
Properties
IUPAC Name |
3-(3-methylphenyl)-1H-triazolo[1,5-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c1-10-5-4-6-11(9-10)14-15-17-16(21)12-7-2-3-8-13(12)20(15)19-18-14/h2-9,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYRWDJLZAAYTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with 3-methylphenylhydrazine in the presence of a suitable catalyst, such as copper(II) acetate, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazoloquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or quinazoline rings are substituted with different functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities primarily attributed to its triazole and quinazoline frameworks. Key pharmacological effects include:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial and antifungal properties. For instance, preliminary investigations indicated activity against Staphylococcus aureus and Candida albicans .
- Anticancer Potential : The structural analogs have been evaluated for their ability to inhibit cancer cell proliferation. Some derivatives have demonstrated promising results in vitro against various cancer cell lines .
- Anti-inflammatory Effects : Certain derivatives have shown efficacy in reducing inflammation in animal models, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Evaluation
A study conducted by researchers at the University of Naples Federico II explored the antimicrobial properties of newly synthesized derivatives of triazolo[1,5-a]quinazolin-5(4H)-one. The investigation revealed significant activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis .
Anticancer Research
Research published in RSC Advances highlighted the synthesis of several quinazoline derivatives and their anticancer activities. Among these, specific triazoloquinazoline derivatives were tested against human cancer cell lines, showing potent inhibitory effects on cell growth and proliferation .
Comparison with Structural Analogues
The following table summarizes key structural analogues of 3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one along with their biological activities:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Methylsulfanyl-1,2,4-triazolo[1,5-a]quinazoline-5(4H)-thione | Sulfur substituent | Anticancer | Enhanced solubility |
| 4-(2-Methylphenyl)-1-substituted-[1,2,4]triazolo[4,3-a]quinazolin-5-one | Varied substituents | Antihistaminic | Specific receptor targeting |
| Methyl 4-oxo-[1,2,3]triazolo[1,5-a]quinoxaline-3-carboxylate | Carboxylate group | Analgesic | Improved potency against pain |
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors. The compound’s effects are mediated through binding to the active site or allosteric sites of these targets, leading to alterations in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar triazoloquinazoline core but differ in the position of the triazole ring fusion.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine moiety, offering different biological activities.
Quinazolinones: Compounds with a quinazoline core but lacking the triazole ring, which may result in different pharmacological properties.
Uniqueness
3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is unique due to its specific triazoloquinazoline structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications.
Biological Activity
3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 415.48 g/mol. It features a triazole ring fused to a quinazolinone structure, which is known for its diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives linked to triazoles. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines.
In Vitro Studies
A study evaluated a series of quinazolin-4(3H)-one derivatives against human breast (MDA-MB-231, MCF-7), lung (A549), and prostate (PC3) cancer cell lines. The results indicated that compounds with specific substituents exhibited better cytotoxic effects than the standard drug etoposide. Notably, compounds with methoxy groups showed enhanced activity due to their interaction with the epidermal growth factor receptor (EGFR) active site, suggesting a mechanism involving apoptosis induction through EGFR inhibition .
| Compound | Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|---|
| 6q | MDA-MB-231 | 0.25 | Etoposide |
| 6u | A549 | 0.30 | Erlotinib |
| 6x | PC3 | 0.45 | - |
The biological activity of this compound can be attributed to several mechanisms:
- EGFR Inhibition : Molecular docking studies suggest that this compound can effectively bind to the EGFR active site, disrupting its signaling pathways critical for cancer cell proliferation .
- Induction of Apoptosis : Morphological analyses using acridine orange/ethidium bromide staining revealed that treated cancer cells exhibited classic signs of apoptosis, including chromatin condensation and membrane blebbing .
Case Studies
A notable case involved the synthesis and evaluation of a series of triazoloquinazoline derivatives where specific substitutions led to improved anticancer activity. For example:
- Compound 6q was found to be particularly effective against breast cancer cell lines with an IC50 value significantly lower than that of established chemotherapeutics.
- Compound 6u , which also exhibited strong activity against lung cancer cells (A549), was noted for its ability to induce apoptosis more effectively than traditional treatments .
Q & A
Basic Synthesis Methods
Q: What are the common synthetic routes for preparing 3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one? A: The compound can be synthesized via cyclization of 2-hydrazinobenzoic acid derivatives with appropriate reagents. For example, diphenyl-N-cyano-dithioimidocarbonate reacts with 2-hydrazinobenzoic acid in ethanol under basic conditions (triethylamine) to form triazoloquinazolinone analogs. This method, adapted from Al-Salahi & Geffken (2011), involves acidification and recrystallization to yield pure crystals . Copper-catalyzed cascade reactions in water have also been reported for similar triazoloquinazolinones, offering eco-friendly conditions .
Advanced Synthesis Challenges
Q: How can low yields in cyclization steps be addressed during synthesis? A: Optimizing reaction conditions is critical. For example, prolonged heating (e.g., 1 hour under reflux) after acidification improves cyclization efficiency. Solvent choice (e.g., ethanol vs. DMF) and stoichiometric ratios of reagents (e.g., triethylamine as a base) significantly impact yield. Structural analogs synthesized via hydrazine displacement with one-carbon donors (e.g., acetic acid) achieved 80–85% yields, suggesting similar optimization for the target compound .
Basic Biological Activity
Q: What biological activities are reported for triazoloquinazolinone derivatives? A: Triazoloquinazolinones exhibit anticancer and antihistamine activities. For instance, 3-(1,2,4-oxadiazol-5-yl)-thieno[3,2-e]triazolo[1,5-a]pyrimidin-5(4H)-ones showed 27% growth inhibition in LOX IMVI melanoma cells at 10⁻⁵ M . Antihistamine activity is linked to structural analogs with substitutions at the triazole ring, as demonstrated in histamine H₁ receptor antagonists .
Advanced Biological Data Contradictions
Q: Why do some triazoloquinazolinones show poor anticancer activity despite structural similarity? A: Low solubility often limits cellular uptake. For example, thieno-fused triazoloquinazolinones exhibited poor activity due to solubility issues, while aryl-fused analogs (e.g., triazoloquinazolines) showed better efficacy . Modifying substituents (e.g., introducing polar groups) or using prodrug strategies may enhance bioavailability.
Basic Structural Characterization
Q: What techniques are used to confirm the structure of triazoloquinazolinones? A: X-ray crystallography is definitive for confirming planar fused-ring systems and substituent alignment (e.g., phenyl rings at 59.3° relative to the core) . NMR (¹H/¹³C) and HRMS validate molecular integrity, while IR spectroscopy identifies functional groups like carbonyls (C=O) in the quinazolinone moiety .
Advanced Structural Analysis
Q: How can computational methods aid in resolving ambiguities in crystallographic data? A: Density Functional Theory (DFT) calculations predict molecular geometry and vibrational properties, complementing experimental XRD data. For example, studies on triazoloquinazolinones used DFT to analyze hydrogen bonding (N–H···O) and dimer formation . Molecular docking can further elucidate binding interactions with biological targets.
Basic SAR Insights
Q: How does substitution at the 3-position affect bioactivity? A: Substitutions like 3-methylphenyl enhance lipophilicity, potentially improving membrane permeability. In pyrazolo[1,5-a]quinazolines, 2-phenyl and 8-pyrimidinyl substitutions increased mGlu2/mGlu3 receptor antagonism, suggesting similar SAR trends for triazoloquinazolinones .
Advanced SAR and Molecular Switching
Q: Can small structural changes induce "molecular switching" in activity? A: Yes. Pyrazoloquinazoline-derived scaffolds show activity shifts (e.g., agonist to antagonist) with minor modifications. For triazoloquinazolinones, replacing thieno-fused rings with aryl groups (e.g., quinazoline) alters receptor selectivity, as seen in benzodiazepine receptor binding studies .
Solubility Optimization
Q: What strategies improve aqueous solubility for in vitro assays? A: Introducing hydrophilic groups (e.g., sulfonyl, -OH) or using co-solvents (e.g., DMSO/PEG mixtures) enhances solubility. Analogous compounds with 3,4-dimethylbenzenesulfonyl groups showed improved formulation stability, though cytotoxicity must be monitored .
Safety and Handling
Q: What precautions are necessary when handling triazoloquinazolinones? A: Use PPE (gloves, goggles) to avoid skin/eye contact. Store in airtight containers away from moisture, as some derivatives hydrolyze in water. Emergency measures for inhalation include fresh air exposure, while skin contact requires washing with soap/water .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
